molecular formula C6H9ClF3NO B13899801 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B13899801
M. Wt: 203.59 g/mol
InChI Key: BYOXZPKKLYRPCG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[221]heptane;hydrochloride is a bicyclic compound that contains a trifluoromethyl group, an oxygen atom, and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with fluoro- and chloro-substituted anilines, resulting in the formation of N,N′-disubstituted ureas containing a natural lipophilic camphanic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, fluoro- and chloro-substituted anilines, and hydrogen gas. Reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted ureas, isomers, and hydrogenated derivatives of the original compound.

Scientific Research Applications

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[221]heptane;hydrochloride is unique due to its combination of a trifluoromethyl group, an oxygen atom, and a nitrogen atom within a bicyclic structure

Properties

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H

InChI Key

BYOXZPKKLYRPCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C(O2)C(F)(F)F.Cl

Origin of Product

United States

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